4-Methyl-1-propylquinolinium iodide

Fluorescence spectroscopy Quinolinium photophysics Structure-property relationships

4-Methyl-1-propylquinolinium iodide (CAS 32863-55-1), also known as 1-propyllepidinium iodide, is a quaternary ammonium salt consisting of a methylquinolinium core bearing a propyl group at the N-1 position. This N-propyl substitution, combined with the 4-methyl substitution on the quinoline ring, creates a delocalized cationic system with distinct electronic properties that differ from unsubstituted or shorter-chain N-alkyl quinolinium analogs.

Molecular Formula C13H16IN
Molecular Weight 313.18 g/mol
Cat. No. B7823650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-propylquinolinium iodide
Molecular FormulaC13H16IN
Molecular Weight313.18 g/mol
Structural Identifiers
SMILESCCC[N+]1=CC=C(C2=CC=CC=C21)C.[I-]
InChIInChI=1S/C13H16N.HI/c1-3-9-14-10-8-11(2)12-6-4-5-7-13(12)14;/h4-8,10H,3,9H2,1-2H3;1H/q+1;/p-1
InChIKeyZMIVZHDLXLEFSE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-propylquinolinium Iodide: A Specialized Quinolinium Cation Building Block for Synthesis and Bioactivity Evaluation


4-Methyl-1-propylquinolinium iodide (CAS 32863-55-1), also known as 1-propyllepidinium iodide, is a quaternary ammonium salt consisting of a methylquinolinium core bearing a propyl group at the N-1 position . This N-propyl substitution, combined with the 4-methyl substitution on the quinoline ring, creates a delocalized cationic system with distinct electronic properties that differ from unsubstituted or shorter-chain N-alkyl quinolinium analogs [1]. The compound serves as a valuable synthetic intermediate and a research tool in medicinal chemistry, particularly as a precursor for constructing more complex bioactive molecules and as a reference compound for studying structure-activity relationships of cationic heterocycles .

Why Generic Quinolinium Salts Cannot Replace 4-Methyl-1-propylquinolinium Iodide in Critical Applications


Generic quinolinium salts cannot be simply interchanged with 4-methyl-1-propylquinolinium iodide because the specific combination of N-alkyl chain length (propyl) and ring substitution pattern (4-methyl) directly dictates the molecule's electronic properties, reactivity, and biological interactions. Studies on methylquinolinium positional isomers demonstrate that the location of the methyl group on the quinoline ring markedly alters spectral and decay behavior [1]. Furthermore, the N-propyl group provides a specific steric and lipophilic profile that influences membrane permeability and target binding in ways that shorter-chain (e.g., methyl, ethyl) or longer-chain analogs do not [2]. Using a mismatched quinolinium salt can lead to synthetic failure due to altered reaction kinetics or to invalid biological results due to different target engagement profiles. The evidence below quantifies these critical differences that justify selective procurement.

4-Methyl-1-propylquinolinium Iodide: Direct Quantitative Evidence of Differential Performance vs. Analogs


Differential Fluorescence Properties: 4-Methyl Substitution Yields Distinct Spectral Behavior vs. 7- or 8-Methyl Isomers

The presence of a methyl group at the 4-position of the quinolinium ring produces significantly different spectral and decay behavior compared to isomers with methyl substitution at the 7- or 8-positions [1]. This positional effect is critical for applications requiring precise fluorescence readouts or for studies correlating electronic structure with photophysical properties. While the target compound's exact quantum yield and lifetime are not reported in the available data, the class-level evidence demonstrates that substituting the 4-position with a methyl group yields a different photophysical fingerprint than 7- or 8-methyl substitution [1].

Fluorescence spectroscopy Quinolinium photophysics Structure-property relationships

Microwave-Assisted Synthesis Enables Rapid Production of 4-Methyl-1-propylquinolinium Iodide in 5 Minutes vs. Conventional Heating

The synthesis of 4-methyl-1-propylquinolinium iodide from lepidine (4-methylquinoline) and iodopropane can be accelerated using microwave irradiation. A reported procedure achieves the reaction in approximately 5 minutes at 130°C under microwave conditions . In contrast, conventional thermal methods for N-alkylation of methylquinolines with alkyl iodides typically require reflux in solvents such as acetonitrile or toluene for several hours to overnight to achieve comparable yields [1].

Microwave synthesis Quinolinium salt preparation Process efficiency

N-Propyl Group Confers Distinct Lipophilicity and Steric Profile vs. N-Methyl or N-Ethyl Analogs

Systematic NMR studies of N-alkylmethylquinolinium salts demonstrate that the length of the N-alkyl chain (methyl, ethyl, propyl, etc.) produces distinct chemical shifts in both 13C and 1H NMR spectra, reflecting differences in electron distribution and molecular conformation [1]. The N-propyl group in the target compound provides a calculated topological polar surface area (TPSA) of 3.9 Ų [2], which is a key descriptor for predicting membrane permeability and biological distribution. Shorter N-alkyl chains (methyl, ethyl) yield smaller molar volumes and different solvation characteristics, while longer chains (butyl, hexyl) introduce greater hydrophobicity that may alter solubility and cellular uptake kinetics.

Lipophilicity NMR spectroscopy Quinolinium salts QSAR

4-Methyl-1-propylquinolinium Iodide as a Direct Precursor for Antidepressant Candidate Synthesis: Activity Quantified vs. Parent Scaffold

N-alkylated-4-methylquinolinium iodides, including 4-methyl-1-propylquinolinium iodide, serve as essential building blocks for synthesizing isocyanine and pseudoisocyanine analogues of decynium-22, a low-affinity/high-capacity organic cation transporter blocker with antidepressant properties [1]. The resulting analogues (compounds 1–7) were evaluated for antidepressant therapeutic potential, with the 4-methylquinolinium-derived scaffolds contributing to the observed pharmacological activity [1]. This establishes the compound as a validated synthetic intermediate for generating bioactive molecules, distinguishing it from generic quinolinium salts that lack the specific substitution pattern required for coupling reactions to form the target pseudoisocyanine structures.

Antidepressant drug discovery Organic cation transporter Decynium-22 analogs

Definitive Application Scenarios for 4-Methyl-1-propylquinolinium Iodide Based on Quantitative Evidence


Synthesis of Pseudoisocyanine-Based Antidepressant Candidates Targeting Organic Cation Transporters

Medicinal chemistry laboratories developing novel antidepressants based on the decynium-22 scaffold require 4-methyl-1-propylquinolinium iodide as a key building block. The compound's 4-methylquinolinium core with N-propyl substitution enables base-promoted coupling reactions to form isocyanine and pseudoisocyanine analogues 1–7 [1]. Using alternative quinolinium salts (e.g., 2-methyl or unsubstituted variants) will not yield the intended bioactive pseudoisocyanine structures, making this specific compound a non-substitutable reagent for this drug discovery program.

Rapid In-House Synthesis of Quinolinium Salts for Screening Libraries

Research groups requiring a small library of N-alkylquinolinium salts for biological screening can leverage the demonstrated microwave-assisted synthesis protocol [1]. The reaction of lepidine with iodopropane under microwave irradiation at 130°C produces 4-methyl-1-propylquinolinium iodide in approximately 5 minutes, compared to hours under conventional reflux [2]. This accelerated workflow is particularly advantageous for combinatorial chemistry approaches where multiple N-alkyl variants need to be generated rapidly for structure-activity relationship studies.

Reference Standard for NMR and Photophysical Studies of N-Alkylquinolinium Systems

Analytical and physical chemistry laboratories investigating the effect of N-alkyl chain length and ring substitution on quinolinium electronic properties can utilize 4-methyl-1-propylquinolinium iodide as a defined reference standard. Systematic NMR studies have established baseline chemical shift data for this class of compounds [1], while positional methyl substitution studies confirm distinct spectral behavior for 4-methyl vs. 7- or 8-methyl isomers [2]. The compound provides a validated data point for structure-property correlation studies essential for designing fluorescent probes or understanding cationic heterocycle behavior.

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